Hippuryl-Lys-Val-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[(2-benzamidoacetyl)amino]hexanoyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O5/c1-13(2)17(20(28)29)24-19(27)15(10-6-7-11-21)23-16(25)12-22-18(26)14-8-4-3-5-9-14/h3-5,8-9,13,15,17H,6-7,10-12,21H2,1-2H3,(H,22,26)(H,23,25)(H,24,27)(H,28,29)/t15-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMCMFBGRUWQFG-RDJZCZTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Rationale for Synthetic Peptidic Substrates in Enzymology
The study of enzymes, particularly proteases, often requires substrates that are consistent, specific, and easy to monitor. While natural proteins are the physiological targets of these enzymes, their complexity, and the potential for multiple cleavage sites can complicate kinetic analysis. bostonbioproducts.com Synthetic peptidic substrates, like Hippuryl-Lys-Val-OH, offer a solution to these challenges.
The core rationale for employing synthetic substrates includes:
Specificity and Simplicity : Synthetic peptides can be designed to contain a single, specific cleavage site for the enzyme of interest, eliminating the ambiguity of multiple cuts that can occur with a large protein substrate. nih.gov
Reproducibility : Synthetic production ensures a high degree of purity and a homogenous product, leading to more consistent and reproducible experimental results. creative-enzymes.com
Quantification : The cleavage of a small, well-defined substrate is easier to quantify. Methods like HPLC can be used to measure the appearance of cleavage products, such as hippuric acid in the case of this compound, allowing for precise determination of enzyme activity. nih.gov
Modification : Synthetic peptides can be easily modified. For instance, chromogenic or fluorogenic groups can be attached, which release a colored or fluorescent signal upon cleavage, providing a continuous and highly sensitive assay. nih.gov This allows for high-throughput screening of potential enzyme inhibitors. diva-portal.org
By providing this level of control, synthetic substrates enable researchers to perform detailed kinetic studies, characterize enzyme specificity, and screen for inhibitors with high precision. nih.govcreative-enzymes.com
The Role of Peptidyl Lysyl Metalloendopeptidases Pkms/lys N in Proteolysis
Hippuryl-Lys-Val-OH is a specifically designed substrate for Peptidyl-Lysyl Metalloendopeptidases (PKMs), also known as Lys-N peptidases. nih.gov These enzymes represent a class of proteolytic enzymes with a distinct and highly valuable function in the field of proteomics. uniroma2.it
PKMs are metalloendopeptidases, meaning they require a divalent metal ion, typically zinc, for their catalytic activity. nih.govkit.edu Their defining characteristic is their cleavage specificity: they hydrolyze peptide bonds exclusively at the N-terminus of lysine (B10760008) residues (at the P1' position). nih.govuniroma2.itkit.edu This is in contrast to the well-known protease trypsin, which cleaves at the C-terminus of both lysine and arginine, or Lys-C, which cleaves at the C-terminus of lysine. kit.eduhs-offenburg.de
This unique cleavage pattern makes Lys-N an invaluable tool in proteomics, particularly for mass spectrometry-based protein identification and sequencing. uniroma2.itnih.gov Digestion of a protein with Lys-N generates a specific set of peptide fragments, each with a lysine residue at its N-terminus. This predictability aids in peptide mapping and database searching for protein identification. nih.govresearchgate.net Furthermore, the presence of a basic lysine at the N-terminus can simplify fragmentation patterns in mass spectrometry (producing dominant b-ion series), which facilitates de novo sequencing—the determination of a peptide's amino acid sequence without relying on a database. nih.govresearchgate.net
Initially, these enzymes were isolated from natural sources, such as the fungus Armillaria mellea. wikipedia.org Today, advances in recombinant technology allow for their production and even modification to enhance their utility for specific research applications. nih.govuniroma2.it
Evolution of Specific Substrate Development for Protease Characterization
Development of High-Performance Liquid Chromatography (HPLC)-Based Enzymatic Assays
The development of HPLC-based assays utilizing this compound has provided a robust platform for the quantitative analysis of specific protease activities. nih.govresearchgate.net This approach offers significant advantages over less specific methods, allowing for precise measurement of enzymatic reactions.
Principles of Spectrophotometric Detection of Liberated Hippuric Acid
The core principle of these assays lies in the enzymatic cleavage of this compound. Specific proteases, such as peptidyl-lys metalloendopeptidases (PKMs), hydrolyze the peptide bond at the amino side of the lysine (B10760008) residue. nih.govresearchgate.net This enzymatic action liberates hippuric acid (HA) and the dipeptide Lys-Val-OH. The amount of released hippuric acid is directly proportional to the activity of the target protease.
The liberated hippuric acid can then be quantified using spectrophotometry. researchgate.netnih.gov Hippuric acid exhibits a characteristic absorbance maximum at a specific wavelength, typically around 228 nm. researchgate.netnih.gov By measuring the absorbance of the reaction mixture at this wavelength after the enzymatic reaction, the concentration of hippuric acid, and thus the protease activity, can be accurately determined. researchgate.net In some methodologies, the hippuric acid is first extracted from the reaction mixture using a solvent like ethyl acetate (B1210297) to remove interfering substances before spectrophotometric measurement. nih.gov
Optimization of Chromatographic Conditions for Activity Quantification
To ensure accurate and reproducible quantification of hippuric acid, the optimization of chromatographic conditions is paramount. nih.govmdpi.com This involves a systematic approach to refine various parameters of the HPLC method.
Key parameters that are typically optimized include:
Column Chemistry: Reversed-phase columns, such as C8 or C18, are commonly used for the separation of hippuric acid from the substrate and other reaction components. researchgate.netpan.olsztyn.pl The choice between different column chemistries and lengths can impact resolution and analysis time. pan.olsztyn.pl
Mobile Phase Composition: The mobile phase, typically a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer, is a critical factor. nih.govmdpi.com The ratio of these components, the type of buffer, and its pH are adjusted to achieve optimal separation. nih.gov For instance, a mobile phase consisting of methanol (B129727) and 0.1% formic acid in water has been used effectively. nih.gov
Flow Rate: The speed at which the mobile phase passes through the column affects both the separation efficiency and the analysis time. nih.govmdpi.com
Detection Wavelength: As mentioned, hippuric acid is typically detected at its absorbance maximum of 228 nm. researchgate.netnih.gov
Column Temperature: Maintaining a consistent column temperature can improve the reproducibility of retention times. nih.gov
A Design of Experiments (DoE) approach, such as a Box-Behnken design, can be employed to systematically investigate the effects of these parameters and their interactions to identify the most robust and efficient chromatographic conditions. nih.govmdpi.com
Table 1: Exemplary Optimized HPLC Conditions for Hippuric Acid Quantification
| Parameter | Condition |
| Column | RP-C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Methanol: 0.1% Formic Acid in Water (31:69 v/v) |
| Flow Rate | 1.1 mL/min |
| Detection Wavelength | 228 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
This table presents a hypothetical set of optimized conditions based on common practices in the field and should be adapted for specific applications.
Enhanced Specificity and Sensitivity of Assays Using this compound
The use of this compound as a substrate significantly enhances the specificity and sensitivity of protease assays. nih.govresearchgate.net Proteases like Lys-N are highly specific for cleaving at the N-terminal side of lysine residues. researchgate.net This high degree of specificity minimizes the chances of the substrate being cleaved by other, non-target proteases that may be present in a sample, leading to more accurate activity measurements. nih.govresearchgate.net
This enhanced specificity is a major advantage over broader-specificity substrates, which can be acted upon by a variety of proteases, making it difficult to attribute the observed activity to a single enzyme. researchgate.net The sensitivity of the assay is also notable, allowing for the detection of low levels of protease activity. The ability to accurately quantify the small amounts of liberated hippuric acid via HPLC contributes to this high sensitivity. researchgate.net
Methodological Advancements for Enzyme Activity and Yield Determination
The application of this compound extends beyond simple activity measurement, providing a sophisticated tool for detailed enzyme characterization and process monitoring.
Differentiation of Target Protease Activity from Non-Specific Hydrolysis
A key challenge in enzyme assays is distinguishing the activity of the target enzyme from non-specific hydrolysis or the activity of contaminating proteases. nih.govnih.gov The specific nature of the this compound substrate is instrumental in overcoming this challenge. Because it is specifically designed to be cleaved by proteases with a preference for the N-terminus of lysine, any observed cleavage can be more confidently attributed to the target enzyme. nih.govresearchgate.net
To further confirm the specificity, control experiments are often conducted. These may include the use of specific inhibitors for the target protease. researchgate.net For instance, metalloprotease inhibitors like EDTA or 1,10-phenanthroline (B135089) would be expected to completely inhibit the activity of a peptidyl-lys metalloendopeptidase, confirming that the observed hydrolysis of this compound is indeed due to the target enzyme. researchgate.net
Applications in Monitoring Enzyme Purification and Production Efficiency
For example, by quantifying the total activity of a peptidyl-lys metalloendopeptidase in the crude extract and in the final purified sample, the efficiency of the entire purification scheme can be determined. nih.gov This data is crucial for optimizing purification strategies to maximize the yield of active enzyme.
Table 2: Hypothetical Data for Monitoring Enzyme Purification Using a this compound Assay
| Purification Step | Total Protein (mg) | Total Activity (units) | Specific Activity (units/mg) | Yield (%) | Purification Fold |
| Crude Extract | 1000 | 5000 | 5 | 100 | 1 |
| Ammonium Sulfate Precipitation | 300 | 4500 | 15 | 90 | 3 |
| Ion-Exchange Chromatography | 50 | 3500 | 70 | 70 | 14 |
| Size-Exclusion Chromatography | 10 | 2500 | 250 | 50 | 50 |
This table provides illustrative data to demonstrate how the assay can be used to track the progress of an enzyme purification. The values are for demonstration purposes only.
Investigation of Optimal Environmental Parameters for Enzyme Activity
The catalytic efficiency of Peptidyl-Lysyl Metalloendopeptidases (PKMs) is profoundly influenced by environmental conditions such as pH and temperature. Understanding these parameters is essential for optimizing enzymatic assays and for the practical application of these enzymes in various biotechnological processes. The use of this compound as a substrate has facilitated the detailed characterization of these optimal conditions for various PKMs. kit.eduresearchgate.net
The pH of the reaction environment is a critical determinant of PKM activity. Most PKMs exhibit optimal activity in the neutral to alkaline pH range. nih.gov For instance, the Peptidyl-Lysyl Metalloendopeptidase from Grifola frondosa (Gf-LysN) displays its highest activity at a pH of 9.5 when assayed with this compound in a CHES/NaOH buffer. researchgate.netresearchgate.net This alkaline pH optimum is a characteristic feature of many enzymes in this family. nih.gov However, some recently discovered PKMs show exceptions to this rule. A novel PKM from Trametes coccinea (Tc-LysN) was found to have an acidic pH optimum of 5.0. nih.gov Despite this, it retains significant activity over a broad pH range, with at least 60% of its maximum activity observed between pH 4.5 and 7.5, and over 30% activity between pH 8.5 and 10.0. nih.gov This broad pH stability highlights the diversity within the PKM family.
Table 1: pH Optima for Various Peptidyl-Lysyl Metalloendopeptidases
| Enzyme Source | Optimal pH | Reference |
|---|---|---|
| Grifola frondosa | 9.5 | researchgate.netresearchgate.net |
| Trametes coccinea | 5.0 | nih.gov |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Temperature is another key factor governing the rate of enzymatic reactions. For the PKM from Grifola frondosa, the optimal temperature for the hydrolysis of this compound is 55°C. researchgate.netresearchgate.net A remarkable feature of this enzyme is its high thermostability; it shows almost no loss of activity even after being incubated at 55°C for four days. researchgate.net Similarly, the PKM from Trametes coccinea has a temperature optimum of 60°C and demonstrates considerable heat tolerance, retaining approximately 20% of its activity after 18 hours of incubation at 80°C. nih.gov This inherent stability at elevated temperatures is a common trait among many characterized PKMs. nih.gov
Table 2: Temperature Optima and Thermostability of Select PKMs
| Enzyme Source | Optimal Temperature (°C) | Thermostability Notes | Reference |
|---|---|---|---|
| Grifola frondosa | 55 | No significant inactivation after 4 days at 55°C. | researchgate.net |
This table is interactive. You can sort and filter the data by clicking on the column headers.
pH-Activity Profiles of PKMs.
Quantitative Kinetic Analysis of PKM-Substrate Interactions
The hydrolysis of this compound allows for the precise determination of key kinetic parameters that describe the efficiency and affinity of PKM-substrate interactions. These parameters, the maximum reaction velocity (Vmax) and the Michaelis constant (Km), are fundamental to understanding the catalytic mechanism of these enzymes.
The maximum reaction velocity (Vmax) represents the rate of the reaction when the enzyme is fully saturated with the substrate. For the Peptidyl-Lysyl Metalloendopeptidase from Grifola frondosa, the Vmax for the hydrolysis of this compound has been determined to be 189.5 nkat/mg. researchgate.net This value provides a measure of the enzyme's intrinsic catalytic capacity under optimal conditions.
The Michaelis constant (Km) is the substrate concentration at which the reaction rate is half of Vmax, and it serves as an inverse measure of the enzyme's affinity for its substrate. A lower Km value indicates a higher affinity. The Km of the Grifola frondosa PKM for this compound was found to be 2.04 mM. researchgate.net This specific Km value is crucial for comparing the affinity of this enzyme for different substrates and for understanding how structural features of the substrate influence binding to the active site.
Table 3: Kinetic Parameters for PKM from Grifola frondosa with this compound
| Kinetic Parameter | Value | Unit | Reference |
|---|---|---|---|
| Vmax | 189.5 | nkat/mg | researchgate.net |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Determination of Maximum Reaction Velocity (Vmax).
Mechanistic Studies of Protease Inhibition and Cofactor Requirements
Peptidyl-Lysyl Metalloendopeptidases belong to the M35 family of metallopeptidases and rely on a divalent metal ion, typically zinc, as a cofactor for their catalytic activity. kit.edunih.gov This dependence on a metal cofactor is a key aspect of their mechanism and a target for inhibition. The catalytic activity of PKMs is completely abolished by metal-chelating agents. For example, the activity of the Grifola frondosa PKM is fully inhibited by 1,10-phenanthroline at a concentration of 1 mM and by ethylenediaminetetraacetic acid (EDTA) at a concentration of 10 µM. researchgate.net This inhibition occurs because these molecules bind to and remove the essential zinc ion from the enzyme's active site. nih.gov The active site of these enzymes contains a conserved HEXXH motif, where the two histidine residues are ligands for the catalytic zinc ion. researchgate.net
Inhibition by Metal Chelating Agents and Implications for Metalloenzyme Classification
A defining characteristic of metalloendopeptidases is their dependence on a metal ion for catalytic activity. This dependence is typically confirmed through inhibition studies using metal chelating agents. These agents are molecules that bind tightly to metal ions, effectively removing them from the enzyme's active site and leading to a loss of function.
The proteolytic activity of peptidyl-lysyl metalloendopeptidases is consistently shown to be inhibited by such chelators. kit.edu For instance, studies on a peptidyl-lysyl metalloendopeptidase from Grifola frondosa, which utilizes this compound as a substrate, demonstrated complete inhibition of the enzyme by low concentrations of 1,10-phenanthroline and ethylenediaminetetraacetic acid (EDTA). researchgate.net This potent inhibition is a strong indicator that a metal ion is an indispensable component of the enzyme's catalytic machinery. kit.eduresearchgate.net The removal of the essential metal ion by these chelating agents renders the enzyme inactive, a hallmark feature used to classify it as a metalloenzyme. nih.gov This characteristic distinguishes metalloendopeptidases from other protease classes, such as serine or aspartyl proteinases, which are not affected by metal chelators. nih.gov
Table 1: Effect of Metal Chelating Agents on Peptidyl-Lysyl Metalloendopeptidase Activity
| Chelating Agent | Concentration | Observed Effect on Enzyme Activity | Reference |
|---|---|---|---|
| 1,10-Phenanthroline | 1 mM | Complete Inhibition | researchgate.net |
Role of Divalent Metal Ions in Catalytic Mechanisms
The catalytic activity of peptidyl-lysyl metalloendopeptidases is critically dependent on a divalent metal ion, which acts as a cofactor. kit.edu Zinc (Zn²⁺) is identified as the essential metal ion for many of these enzymes. kit.edu The zinc atom is a crucial component of the active site, and it is coordinated by specific amino acid residues, typically histidine and aspartate, within conserved motifs. kit.eduacs.org This metal ion plays a direct role in catalysis, often by activating a water molecule that participates in the hydrolysis of the peptide bond. kit.edu
The identity of the divalent metal ion can significantly influence the enzyme's catalytic efficiency. While zinc is often the native and essential cofactor, studies on various metalloenzymes have shown that its substitution with other divalent cations can modulate activity. For example, in some metalloenzymes, the activity can be restored or even altered by the addition of ions such as cobalt (Co²⁺), manganese (Mn²⁺), or iron (Fe²⁺) to the apoenzyme (the enzyme without its metal cofactor). researchgate.netnih.gov Conversely, other metal ions can act as inhibitors. researchgate.netnih.gov The specific effects vary depending on the enzyme and the ion, reflecting differences in coordination geometry, charge density, and electronic properties that affect substrate binding and the catalytic steps. nih.gov For example, treatment of an apoenzyme of cytosine deaminase with various metals resulted in different catalytic rates, with Fe²⁺ restoring the highest activity, followed by Mn²⁺, Co²⁺, and Zn²⁺. nih.gov This demonstrates the crucial and specific role the metal ion plays in the catalytic mechanism.
Table 2: General Effects of Divalent Metal Ions on Metalloenzyme Activity
| Divalent Metal Ion | General Role/Effect |
|---|---|
| Zinc (Zn²⁺) | Often the native, essential catalytic cofactor in peptidyl-lysyl metalloendopeptidases. kit.edu |
| Cobalt (Co²⁺) | Can often substitute for Zn²⁺ and restore or enhance catalytic activity in some metalloenzymes. researchgate.netnih.gov |
| Manganese (Mn²⁺) | May restore activity to apoenzymes, but can be less effective than Zn²⁺ or Co²⁺, or even inhibitory. researchgate.netnih.govnih.gov |
| Iron (Fe²⁺) | Can activate or restore function in certain metalloenzymes. researchgate.netnih.gov |
Elucidation of Substrate Specificity and Molecular Recognition by Pkms with Hippuryl Lys Val Oh
Precise Identification of Proteolytic Cleavage Sites within the Hippuryl-Lys-Val-OH Structure
Peptidyl-lys metalloendopeptidases (PKMs) are a class of proteolytic enzymes that demonstrate high specificity by selectively cleaving peptide bonds located at the N-terminus of lysine (B10760008) residues. nih.govresearchgate.net In the context of the synthetic substrate this compound, the PKM enzyme targets the peptide bond between the hippuryl (N-benzoyl-glycyl) moiety and the α-amino group of the lysine residue.
The structure of the substrate is: N-Benzoyl-Glycine—(scissile bond)→Lysine—Valine-OH
Upon hydrolysis by PKM, the substrate is cleaved at the Gly-Lys bond, releasing two products: hippuric acid (N-Benzoyl-glycine) and the dipeptide Lysyl-Valine. researchgate.netkit.eduresearchgate.net This specific cleavage has been utilized to develop a highly selective HPLC-based enzyme assay for PKM activity. nih.govkit.edu In this assay, the amount of liberated hippuric acid, which can be detected by its absorbance at 228 nm, is quantified to determine the enzyme's activity. researchgate.netresearchgate.net This precise cleavage pattern distinguishes PKM from many other proteases and underscores its utility in proteomics as a tool for generating specific peptide fragments. nih.govresearchgate.net
Analysis of the P1' Lysine Residue's Criticality for PKM Cleavage Specificity
The specificity of a protease is determined by the interactions between the amino acid residues of the substrate and the corresponding binding pockets (subsites) of the enzyme's active site. frontiersin.org According to the Schechter and Berger nomenclature, the amino acid residues in a substrate are labeled P1, P2, etc., towards the N-terminus from the cleavage site, and P1', P2', etc., towards the C-terminus. For PKM, the cleavage occurs N-terminal to a lysine residue, making the lysine the P1' residue.
The high specificity of PKMs for cleaving at the N-terminus of lysine indicates that the P1' lysine residue is critical for substrate recognition and binding. nih.gov The enzyme's active site contains a specificity pocket (the S1' subsite) that is structurally and chemically tailored to accommodate the long, positively charged side chain of lysine. This precise molecular recognition is a defining characteristic of the M35 family of deuterolysin metallopeptidases to which PKMs belong. nih.gov The interaction between the lysine side chain and the S1' pocket is the primary determinant of the enzyme's substrate specificity, ensuring that cleavage occurs almost exclusively at this position. frontiersin.org This high fidelity is essential for the enzyme's biological function and its application as a specific proteolytic tool in research. nih.govkit.edu
Comparative Substrate Recognition Profiles with Other Lysine-Specific Proteases (Lys-C) and Broad-Spectrum Proteases (Trypsin)
The cleavage specificity of PKM (Lys-N) with this compound is distinct when compared to other proteases that also recognize lysine residues, such as Lys-C and Trypsin. While all three enzymes are staples in proteomics, their substrate recognition profiles and resulting cleavage products from this specific tripeptide are different.
PKM (Lys-N): As a peptidyl-lys metalloendopeptidase, PKM cleaves at the N-terminal side of the lysine residue (the P1' position). nih.govkit.edu For this compound, this results in the cleavage of the Gly-Lys bond.
Lys-C: This serine protease specifically cleaves peptide bonds at the C-terminal side of lysine residues (the P1 position). researchgate.netbiorxiv.org Therefore, when acting on this compound, Lys-C would cleave the Lys-Val bond. Unlike trypsin, Lys-C can cleave lysine residues that are followed by a proline. biorxiv.orgfishersci.nl
Trypsin: A serine protease with broader specificity than Lys-C, Trypsin cleaves at the C-terminal side of both lysine and arginine residues (the P1 position), unless followed by proline. researchgate.netbiorxiv.org For this compound, Trypsin's action is identical to Lys-C, cleaving the Lys-Val bond.
The following table summarizes the comparative cleavage patterns for this compound.
| Protease | Enzyme Class | Cleavage Specificity | Scissile Bond in this compound | Products |
|---|---|---|---|---|
| PKM (Lys-N) | Metalloendopeptidase | N-terminus of Lysine (P1') | Hippuryl-Gly-|-Lys-Val-OH | Hippuric Acid + Lys-Val |
| Lys-C | Serine Protease | C-terminus of Lysine (P1) | Hippuryl-Lys-|-Val-OH | Hippuryl-Lys + Valine |
| Trypsin | Serine Protease | C-terminus of Lysine & Arginine (P1) | Hippuryl-Lys-|-Val-OH | Hippuryl-Lys + Valine |
This differential specificity makes these enzymes complementary tools in proteomics, allowing researchers to generate different sets of peptides from the same protein for more comprehensive analysis. kit.eduresearchgate.net
Rational Design Principles for Modulating Protease Specificity Based on Substrate Interactions
The highly specific interaction between a protease and its substrate, such as PKM and this compound, provides a model for understanding the principles of molecular recognition. This knowledge is foundational for the rational design of molecules that can modulate protease activity and specificity for therapeutic or biotechnological purposes. biorxiv.orgnih.gov
Key principles derived from studying these interactions include:
Targeting Specificity Pockets: The primary determinant of protease specificity lies in its binding pockets (e.g., S1, S2, S1'). frontiersin.org Rational design often involves creating inhibitors or modifying substrates with residues that have a high affinity for these pockets. For example, the P1 residue of an inhibitor is critical for binding to the S1 pocket of many serine proteases. ijbs.com Modifying this residue can dramatically alter potency and selectivity. nih.gov
Site-Directed Mutagenesis of the Protease: The specificity of a protease can be altered by mutating amino acids that form the binding subsites. frontiersin.orgnih.gov Engineering the S1 pocket of a trypsin-like protease, for instance, can shift its preference from basic residues (Lys/Arg) to other types of amino acids. This allows for the creation of enzymes with novel specificities.
Conformational Rigidity and Pre-organization: Designing inhibitors that are "pre-organized" into a conformation favorable for binding can significantly increase affinity. biorxiv.org This is because less conformational entropy is lost upon binding to the enzyme's active site. Cyclic peptides are often used as scaffolds for this purpose, providing stability and high potency. ijbs.combiorxiv.org
Exploiting Allosteric Regulation: Some proteases can be modulated by binding events at sites distant from the active site. Rational engineering of these allosteric sites can control catalytic activity and specificity in a nuanced way, as demonstrated in the engineering of thrombin. nih.gov
The table below outlines some rational design strategies based on these principles.
| Design Principle | Strategy | Example Application | Reference |
|---|---|---|---|
| Subsite Targeting | Modify P-site residues of a peptide inhibitor to match the preference of the enzyme's S-site pockets. | Developing selective inhibitors for proteases like HGFA and matriptase by using unnatural amino acids based on substrate preference screening. | nih.gov |
| Enzyme Engineering | Use site-directed mutagenesis to alter the amino acids lining the specificity pockets of the enzyme. | Mutating the S2 pocket of a cysteine protease to alter its preference for the substrate's P2 residue. | frontiersin.org |
| Conformational Constraint | Incorporate cyclic structures into inhibitors to pre-organize the molecule into a binding-competent conformation. | Designing potent, ketoamide-based inhibitors for the coronavirus main protease using a central proline ring. | biorxiv.org |
| Allosteric Modulation | Introduce mutations at allosteric sites (e.g., Na+ binding sites) to alter the enzyme's activity and substrate preference. | Suppressing Na+ binding in thrombin to shift its activity from procoagulant to anticoagulant. | nih.gov |
By studying the precise requirements for the cleavage of substrates like this compound, researchers can deduce the structural and chemical features of the enzyme's active site, paving the way for the rational design of highly specific modulators. nih.govnih.govrsc.org
Strategic Applications of Hippuryl Lys Val Oh in Contemporary Proteomics and Biochemical Engineering
Facilitation of Mass Spectrometry-Based De Novo Protein Sequencing
De novo peptide sequencing is a powerful method used in mass spectrometry to determine the amino acid sequence of a peptide without relying on a protein sequence database. wikipedia.org The accuracy and completeness of de novo sequencing are highly dependent on the generation of a comprehensive set of fragment ions in the mass spectrometer. The use of proteases with alternative cleavage specificities, such as Lys-N, is a key strategy to improve the quality of fragmentation data.
The enzyme Lys-N, for which Hippuryl-Lys-Val-OH is a specific substrate, cleaves proteins on the N-terminal side of lysine (B10760008) residues. This is complementary to the action of trypsin, the most commonly used protease in proteomics, which cleaves at the C-terminal side of lysine and arginine. researchgate.net The use of "mirror proteases" like Lys-N and Lys-C (which cleaves at the C-terminus of lysine) generates overlapping peptide fragments with different termini. biorxiv.org This complementarity is particularly advantageous in de novo sequencing. For instance, in collision-induced dissociation (CID) mass spectrometry, peptides generated by Lys-N digestion, which have a basic lysine residue at the N-terminus, tend to produce a clear and often complete series of b-ions. nih.gov This simplifies the interpretation of the mass spectrum and increases the confidence of the assigned sequence.
While this compound does not directly participate in the sequencing process itself, its role in the characterization and quality control of Lys-N is crucial. A well-characterized and highly active Lys-N enzyme is essential for achieving the specific and complete protein digestion required for generating the high-quality peptide fragments necessary for successful de novo sequencing. nih.govresearchgate.net
Advancement in Peptide Mapping and Protein Domain Characterization
Peptide mapping is a fundamental technique in the biopharmaceutical industry for confirming the primary structure of a protein, identifying post-translational modifications (PTMs), and assessing batch-to-batch consistency. elementlabsolutions.commdpi.com The method involves the enzymatic digestion of a protein into smaller peptides, which are then separated and identified, typically by liquid chromatography coupled with mass spectrometry (LC-MS). elementlabsolutions.com The choice of protease is critical for achieving complete sequence coverage of the protein.
Trypsin is the standard protease for peptide mapping, but its use alone can be insufficient, especially for proteins that have long stretches of amino acids without lysine or arginine residues. chromatographyonline.com Supplementing tryptic digests with proteases that have different cleavage specificities, such as Lys-N, can significantly enhance sequence coverage. promega.com.au The use of this compound as a substrate in an HPLC-based assay allows for the precise determination of Lys-N activity. researchgate.net This ensures that the optimal amount of active enzyme is used during protein digestion for peptide mapping, leading to reproducible and comprehensive results.
The specific cleavage of Lys-N at the N-terminus of lysine residues provides complementary information to that obtained from tryptic digests, aiding in the complete characterization of protein domains. This is particularly important for identifying and localizing PTMs that may affect the protein's function or stability. elementlabsolutions.com By providing a reliable method to quantify Lys-N activity, this compound contributes to the robustness and accuracy of peptide mapping protocols.
Enabling Development of Tailored Protease Variants for Targeted Applications
The development of engineered proteases with optimized properties, such as enhanced stability, activity, or altered cleavage specificity, is a significant area of biochemical engineering. nih.gov Such tailored protease variants are valuable for specific applications in proteomics and biotechnology. The ability to accurately measure the enzymatic activity of these variants is a prerequisite for their development and characterization.
This compound serves as a highly specific substrate in an HPLC-based assay for determining the activity of Lys-N and its engineered variants. researchgate.netnih.govkit.edu This assay relies on the cleavage of the peptide bond at the amino side of the lysine in this compound by Lys-N, which releases hippuric acid. researchgate.netuni-hohenheim.de The amount of hippuric acid produced, which can be quantified by reverse-phase HPLC at a wavelength of 228 nm, is directly proportional to the enzyme's activity. researchgate.netnih.gov
This specific and quantitative assay is instrumental in screening for and characterizing new protease variants with desired properties. For example, it allows researchers to compare the activity of different Lys-N mutants under various conditions (e.g., pH, temperature) to identify variants with improved performance for specific applications. Research on Lys-N from Grifola frondosa has utilized this assay to determine key biochemical parameters of the enzyme. researchgate.net
Table 1: Kinetic Parameters of Lys-N from Grifola frondosa using this compound as a Substrate
| Parameter | Value | Conditions | Reference |
| Vmax | 189.5 nkat/mg | pH 9.5 (CHES/NaOH buffer) | researchgate.net |
| Km | 2.04 mM | pH 9.5 (CHES/NaOH buffer) | researchgate.net |
| Optimal pH | 9.5 | CHES/NaOH buffer | researchgate.net |
| Optimal Temperature | 55 °C | - | researchgate.net |
This data, obtained using the this compound-based assay, is crucial for optimizing digestion protocols and for the rational design of new protease variants. The development of such tailored enzymes, facilitated by precise activity assays, holds the potential for creating novel tools for proteomics research and industrial biocatalysis. nih.gov
Chemical Synthesis and Structural Characterization of Hippuryl Lys Val Oh and Analogous Peptides
Solid-Phase Peptide Synthesis (SPPS) Methodologies for Tripeptide Construction
Solid-phase peptide synthesis (SPPS) is the cornerstone for the assembly of peptides like Hippuryl-Lys-Val-OH. lcms.cz This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support. lcms.czresearchgate.net The process includes cycles of deprotection, coupling, and washing steps, which are easily automated. lcms.cz
The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is a widely adopted method in SPPS due to its mild deprotection conditions. iris-biotech.de The N-terminus of each amino acid is protected by the base-labile Fmoc group, while side-chain functional groups are protected by acid-labile groups like tert-butyl (tBu), Boc (tert-butoxycarbonyl), or trityl (Trt). iris-biotech.dethaiscience.info
For the synthesis of this compound, the sequence would be assembled in the C-terminal to N-terminal direction, starting with the attachment of Fmoc-Val-OH to the solid support. Following the removal of the Fmoc group from valine with a base such as piperidine, the next amino acid, Fmoc-Lys(Boc)-OH, is introduced. The Boc group on the lysine (B10760008) side chain remains stable during the Fmoc deprotection steps. After the coupling of lysine and subsequent Fmoc removal, hippuric acid is coupled to the N-terminus of the lysine residue to complete the tripeptide sequence. The use of Fmoc-protected amino acids with appropriate side-chain protection is crucial for the successful synthesis of the target peptide. google.comnih.gov
Table 1: Protecting Groups in Fmoc-SPPS
| Amino Acid | Nα-Protecting Group | Side-Chain Protecting Group |
|---|---|---|
| Valine (Val) | Fmoc | None |
This table illustrates the common protecting groups used for the amino acids in the synthesis of this compound via the Fmoc strategy.
The choice of solid support is critical in SPPS. For the synthesis of peptides with a C-terminal carboxylic acid, such as this compound, 2-Chlorotrityl chloride (2-CTC) resin is an excellent choice. chempep.comnih.gov This polystyrene-based resin is highly acid-labile, allowing for the cleavage of the final peptide from the support under very mild acidic conditions. chempep.comsigmaaldrich.com This mild cleavage helps to preserve acid-sensitive side-chain protecting groups if a protected peptide fragment is desired. peptide.com
The loading of the first amino acid, Fmoc-Val-OH, onto the 2-CTC resin is typically achieved by reacting the amino acid with the resin in the presence of a hindered base like diisopropylethylamine (DIPEA). unpatti.ac.id The bulky nature of the trityl group on the resin helps to minimize side reactions, such as the formation of diketopiperazine, particularly when proline is the C-terminal residue. nih.govpeptide.com The high sensitivity of the 2-CTC resin to moisture necessitates careful handling and, often, pre-activation with reagents like thionyl chloride to ensure efficient loading. nih.gov
Table 2: Properties of 2-Chlorotrityl Chloride Resin
| Property | Description |
|---|---|
| Support Matrix | Polystyrene cross-linked with divinylbenzene (B73037) (DVB) |
| Functional Group | 2-Chlorotrityl chloride |
| Key Advantage | Cleavage under very mild acidic conditions (e.g., 1-5% TFA in DCM) chempep.com |
This table summarizes the key features of 2-Chlorotrityl chloride resin.
Fmoc-Strategy Applications in this compound Synthesis.
Coupling Reagent Chemistry for Efficient Peptide Bond Formation
The formation of the peptide bond between the carboxyl group of one amino acid and the amino group of another requires an activating agent, known as a coupling reagent. wikipedia.org These reagents convert the carboxylic acid into a more reactive species, facilitating nucleophilic attack by the amine. jpt.com
Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. jpt.combachem.com
Carbodiimides , such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are effective but can lead to racemization. This is often suppressed by adding reagents like 1-hydroxybenzotriazole (B26582) (HOBt). wikipedia.orgbachem.com
Phosphonium salts , like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP), and uronium salts , such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), are highly efficient and lead to less racemization. bachem.compeptide.comsigmaaldrich.com These are often preferred for more challenging couplings. jpt.com For the synthesis of a simple tripeptide like this compound, a standard coupling reagent like HBTU in the presence of a base such as DIPEA is generally sufficient. unpatti.ac.idbas.bg
Table 3: Common Coupling Reagents in Peptide Synthesis
| Reagent Class | Example(s) | Key Features |
|---|---|---|
| Carbodiimides | DCC, DIC | Simple, effective; often used with additives like HOBt to reduce racemization. wikipedia.orgbachem.com |
| Phosphonium Salts | PyBOP | High coupling efficiency, low racemization risk. jpt.com |
This table provides an overview of common coupling reagents and their characteristics.
Analytical Techniques for Purity Assessment and Structural Confirmation (e.g., UPLC-MS, NMR, HPLC)
Following synthesis and cleavage from the resin, the crude peptide product contains impurities and must be purified and characterized. lcms.czresearchgate.net
High-Performance Liquid Chromatography (HPLC) is the primary technique for both the purification and purity assessment of synthetic peptides. lcms.czwindows.net Reversed-phase HPLC (RP-HPLC) is the most common mode used. researchgate.net The crude peptide is separated on a C18 column, and the purity is determined by the peak area of the target peptide relative to the total peak area in the chromatogram. hplc.euresearchgate.net Mobile phases typically consist of water and acetonitrile (B52724) with an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape. lcms.czhplc.eu
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) combines the high-resolution separation of UPLC with the mass detection capabilities of mass spectrometry. chromatographyonline.com This powerful technique provides confirmation of the molecular weight of the synthesized peptide, which is a critical piece of structural information. chromatographyonline.comshodex.comnih.gov Tandem mass spectrometry (MS/MS) can further be used to sequence the peptide by analyzing its fragmentation pattern. nih.govacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for the detailed structural elucidation of peptides in solution. bruker.comnmims.edu While 1D ¹H NMR can provide a fingerprint of the peptide, 2D NMR techniques like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to identify the amino acid spin systems and confirm their sequence. nmims.educhemrxiv.org NMR can also provide information about the peptide's conformation and folding in solution. spectralservice.decreative-proteomics.com
Table 4: Analytical Techniques for Peptide Characterization
| Technique | Information Provided |
|---|---|
| HPLC | Purity assessment, purification. lcms.cznih.gov |
| UPLC-MS | Molecular weight confirmation, purity assessment. chromatographyonline.com |
| NMR | Detailed 3D structure, sequence confirmation, conformational analysis. bruker.comnmims.educhemrxiv.org |
This table outlines the primary analytical methods for characterizing synthetic peptides.
Table 5: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Hippuric acid |
| Fmoc-Val-OH |
| Fmoc-Lys(Boc)-OH |
| Piperidine |
| Diisopropylethylamine (DIPEA) |
| Thionyl chloride |
| Dicyclohexylcarbodiimide (DCC) |
| Diisopropylcarbodiimide (DIC) |
| 1-Hydroxybenzotriazole (HOBt) |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) |
| Trifluoroacetic acid (TFA) |
Q & A
Basic Research Questions
Q. How can Hippuryl-Lys-Val-OH be synthesized and characterized for preclinical studies?
- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Characterization requires mass spectrometry (MS) for molecular weight verification and HPLC for purity assessment (>95% recommended). For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy is essential. Preclinical studies should follow NIH guidelines for rigor, including detailed documentation of reaction conditions, solvent systems, and purification steps .
- Key Considerations : Validate reagents and solvents for batch consistency. Include negative controls (e.g., scrambled-sequence peptides) to rule off-target effects.
Q. What assays are appropriate for evaluating the bioactivity of this compound in vitro?
- Methodological Answer : Use enzyme-linked immunosorbent assays (ELISA) or fluorescence-based assays to measure binding affinity to target receptors (e.g., ACE inhibitors). Dose-response curves should be generated with at least three biological replicates. Statistical analysis must account for variability using ANOVA or mixed-effects models .
- Common Pitfalls : Avoid single-timepoint measurements; kinetic studies are critical for distinguishing transient vs. sustained effects.
Advanced Research Questions
Q. How should researchers resolve contradictions in experimental data involving this compound?
- Methodological Answer : Apply triangulation by cross-validating results with orthogonal methods (e.g., surface plasmon resonance [SPR] vs. isothermal titration calorimetry [ITC]). For inconsistent bioactivity data, re-examine buffer conditions (pH, ionic strength) and peptide stability (e.g., via circular dichroism to confirm structural integrity) .
- Framework : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. Document all variables in open-access repositories to enable reproducibility audits .
Q. What strategies optimize the pharmacokinetic profiling of this compound in vivo?
- Methodological Answer : Employ radiolabeled isotopes (e.g., tritium) or fluorescent tags for tissue distribution studies. Use LC-MS/MS for quantification in plasma and organs. Adjust dosing regimens based on half-life calculations and compartmental modeling .
- Ethical Considerations : Follow ARRIVE guidelines for animal studies, including randomization, blinding, and power analysis to minimize sample size while ensuring statistical validity .
Q. How do in vitro and in vivo models differ in predicting the therapeutic potential of this compound?
- Methodological Answer : In vitro models (e.g., cell lines) lack metabolic complexity, so validate findings in primary cells or organoids. For in vivo translation, use disease-specific models (e.g., hypertensive rats for ACE inhibition studies). Cross-species variability in peptide metabolism necessitates humanized mouse models or ex vivo human tissue assays .
- Data Integration : Combine omics data (proteomics, metabolomics) with phenotypic outcomes to identify mechanistic pathways.
Data Analysis & Reporting
Q. What statistical frameworks are recommended for analyzing dose-dependent effects of this compound?
- Methodological Answer : Use nonlinear regression models (e.g., log-dose vs. response) with IC₅₀/EC₅₀ calculations. For high-throughput screens, apply false discovery rate (FDR) corrections. Share raw data and analysis scripts via platforms like Zenodo or Figshare to enhance transparency .
- Reproducibility : Pre-register experimental designs on Open Science Framework (OSF) to mitigate publication bias .
Q. How should researchers address batch-to-batch variability in this compound synthesis?
- Methodological Answer : Implement quality control (QC) protocols:
- Purity : HPLC with UV/Vis detection (λ = 214 nm for peptide bonds).
- Stability : Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks).
- Bioequivalence : Compare activity across batches using standardized assays .
- Documentation : Include QC data in supplementary materials, referencing NIH preclinical checklists .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
